BRD4 Bromodomain Binding Affinity: Validated Fragment Hit with 250 μM IC50 and 1.77 Å Crystal Structure
In a structure-based virtual screening campaign targeting the first bromodomain of human BRD4, the aromatized form of this compound (25O, CAS 72966-19-9) was identified as a validated hit and its co-crystal structure with BRD4 was solved at 1.77 Å resolution (PDB 4MEQ) [1]. The compound 5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine — which is the aromatized tautomer of the target compound — exhibited an IC50 of 2.50 × 10⁵ nM (250 μM) against BRD4 bromodomain 1 in a single assay [2]. This places the compound in the fragment-hit affinity range, making the 4,7-dihydro form (CAS 148612-47-9) a structurally characterized entry point for fragment elaboration and structure-guided optimization programs targeting epigenetic reader proteins. Unlike the 5,7-dimethyl analog (dmtp), which has no reported BRD4 binding or co-crystal structure, the 7-phenyl substituent engages in hydrophobic interactions within the acetyl-lysine binding pocket [3].
| Evidence Dimension | Binding affinity to BRD4 bromodomain 1 |
|---|---|
| Target Compound Data | IC50 = 250 μM (2.50 × 10⁵ nM) for the aromatized form (25O, CAS 72966-19-9) |
| Comparator Or Baseline | 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (dmtp analog): No reported BRD4 binding data or co-crystal structure available |
| Quantified Difference | The 7-phenyl analog provides measurable (though weak) BRD4 engagement; the 7-methyl analog shows no documented binding, implying the phenyl substituent is a critical determinant of bromodomain recognition |
| Conditions | BRD4 bromodomain 1 binding assay; PDB 4MEQ co-crystal structure at 1.77 Å resolution |
Why This Matters
For procurement in fragment-based drug discovery programs targeting BRD4, the existence of a co-crystal structure and validated (albeit weak) binding affinity provides a structurally enabled starting point that the dimethyl analog cannot offer.
- [1] Vidler LR, Filippakopoulos P, Fedorov O, Picaud S, Martin S, Tomsett M, Woodward H, Brown N, Knapp S, Hoelder S. Discovery of novel small-molecule inhibitors of BRD4 using structure-based virtual screening. Journal of Medicinal Chemistry. 2013;56(20):8073-8088. doi:10.1021/jm4011302. View Source
- [2] RCSB PDB - 4MEQ: Crystal Structure of the first bromodomain of human BRD4 in complex with a 5-methyl-triazolopyrimidine ligand. Binding Affinity: IC50 = 2.50e+5 nM. PDBBind: 4MEQ. View Source
- [3] Filippakopoulos P, Picaud S, Felletar I, Martin S, Fedorov O, Vidler LR, Brown N, von Delft F, Arrowsmith CH, Edwards AM, Weigelt J, Bountra C, Hoelder S, Knapp S, Structural Genomics Consortium (SGC). Crystal Structure of the first bromodomain of human BRD4 in complex with a 5-methyl-triazolopyrimidine ligand. PDB DOI: 10.2210/pdb4MEQ/pdb. 2013. View Source
